Furan-2-yl(2-isopropyl-5-methylphenyl)methanol
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Overview
Description
Furan-2-yl(2-isopropyl-5-methylphenyl)methanol is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a methanol group, which is further connected to a 2-isopropyl-5-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(2-isopropyl-5-methylphenyl)methanol typically involves the reaction of furan derivatives with appropriate phenylmethanol derivatives under controlled conditions. One common method involves the use of a Grignard reagent, where the furan derivative is reacted with a phenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(2-isopropyl-5-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Furan-2-yl(2-isopropyl-5-methylphenyl)aldehyde or Furan-2-yl(2-isopropyl-5-methylphenyl)carboxylic acid.
Reduction: Furan-2-yl(2-isopropyl-5-methylphenyl)methane.
Substitution: Various halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Furan-2-yl(2-isopropyl-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Furan-2-yl(2-isopropyl-5-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, it may interact with signaling pathways involved in inflammation and cell proliferation, contributing to its potential anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Furan-2-yl(2-isopropyl-5-methylphenyl)methanol can be compared with other similar compounds, such as:
Furan-2-yl(2-methylphenyl)methanol: This compound lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
Furan-2-yl(2-isopropylphenyl)methanol: This compound lacks the methyl group, which may influence its solubility and interaction with molecular targets.
Furan-2-yl(2-isopropyl-5-ethylphenyl)methanol: The presence of an ethyl group instead of a methyl group may alter its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18O2 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
furan-2-yl-(5-methyl-2-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C15H18O2/c1-10(2)12-7-6-11(3)9-13(12)15(16)14-5-4-8-17-14/h4-10,15-16H,1-3H3 |
InChI Key |
OQWXYHDXQRPJBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)C(C2=CC=CO2)O |
Origin of Product |
United States |
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